alpha-Acetamido-2-methylcinnamic acid
Overview
Description
Alpha-Acetamido-2-methylcinnamic acid is a derivative of cinnamic acid, a naturally occurring aromatic carboxylic acid found in various plants This compound is characterized by the presence of an acetamido group and a methyl group attached to the cinnamic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-Acetamido-2-methylcinnamic acid can be synthesized through the reaction of 2-acetamidoacrylic acid with 2-bromotoluene. The reaction typically involves the use of a base to facilitate the formation of the desired product . Another method involves the amidomalonate synthesis, which is a straightforward extension of the malonic ester synthesis. This method begins with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by alkylation with a primary alkyl halide .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Alpha-Acetamido-2-methylcinnamic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.
Reduction: Reducing agents can be used to reduce the compound, often targeting the carbonyl group.
Substitution: The acetamido and methyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and bases like sodium hydroxide for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Alpha-Acetamido-2-methylcinnamic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which alpha-Acetamido-2-methylcinnamic acid exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in metabolic pathways or interact with cellular receptors to modulate biological processes. The exact pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Alpha-Acetamido-2-methylcinnamic acid can be compared with other cinnamic acid derivatives, such as:
Cinnamic acid: The parent compound, known for its antioxidant and antimicrobial properties.
Alpha-methylcinnamic acid: Similar in structure but lacks the acetamido group, affecting its biological activity.
4-methylcinnamic acid: Another derivative with a methyl group at a different position, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other cinnamic acid derivatives.
Properties
IUPAC Name |
(Z)-2-acetamido-3-(2-methylphenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-8-5-3-4-6-10(8)7-11(12(15)16)13-9(2)14/h3-7H,1-2H3,(H,13,14)(H,15,16)/b11-7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZDNJUDKTYQAS-XFFZJAGNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C(C(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C(/C(=O)O)\NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88681-64-5 | |
Record name | (2Z)-2-(Acetylamino)-3-(2-methylphenyl)-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88681-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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